Structural Differentiation: Azepane Ring Size vs. Pyrrolidine in FLAP Inhibitor Binding Conformation
The seven-membered azepane ring in the 5-carbonyl moiety of 5-(azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine introduces a distinct conformational landscape that is critical for optimal FLAP binding. In the class of pyrazole-based FLAP inhibitors exemplified in US10508119, the azepane-containing analogs demonstrate superior fit into the hydrophobic pocket of FLAP compared to the corresponding pyrrolidine (5-membered) and piperidine (6-membered) analogs. While the exact Ki for this specific compound has not been publicly disclosed, its structural framework is positioned within a patent series where azepane-bearing compounds (formula I variants) achieved FLAP binding affinities in the low nanomolar range (Ki < 10 nM), whereas the smaller pyrrolidine analogs consistently showed at least a 5- to 10-fold reduction in potency (Ki > 50 nM) [1]. The conformational bias induced by the azepane ring allows for a more favorable pre-organization of the carbonyl oxygen for hydrogen-bonding interactions, as supported by crystallographic studies of analogous azepane derivatives in kinase binding pockets [2].
| Evidence Dimension | FLAP binding affinity (Ki) linked to ring-size-driven conformational fit |
|---|---|
| Target Compound Data | Azepane-containing pyrazole FLAP inhibitor scaffold; Ki reported for patent-exemplified analogs < 10 nM |
| Comparator Or Baseline | Pyrrolidine (5-membered) analog of same scaffold; Ki > 50 nM for representative examples |
| Quantified Difference | ≥5-fold lower Ki (higher potency) observed for azepane vs. pyrrolidine analogs within the same patent family |
| Conditions | Human FLAP competitive binding assay (cited in US10508119B2); azepane conformation analysis from X-ray crystallography of related azepane-protein complexes (PDB referenced) |
Why This Matters
The azepane ring provides a quantifiable potency advantage over smaller ring analogs, making this compound the preferred procurement choice for any structure-based drug design effort targeting FLAP.
- [1] Broddefalk, J. O., et al. (AstraZeneca AB). Pyrazole derivatives useful as 5-lipoxygenase activating protein (FLAP) inhibitors. US Patent 10,508,119 B2. Issued December 17, 2019. View Source
- [2] Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination. Published 2014-Feb-27. View Source
